1S/C9H8FNO/c10-7-2-3-8-6 (5-7)1-4-9 (12)11-8/h2-3,5H,1,4H2, (H,11,12)
. The Canonical SMILES representation is C1CC (=O)NC2=C1C=C (C=C2)F
.
6-fluoro-3,4-dihydroquinolin-2(1H)-one is a fluorinated derivative of dihydroquinolinone, classified under heterocyclic compounds. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in the pharmaceutical industry. It is recognized for its role as a precursor in synthesizing various biologically active molecules, making it significant in medicinal chemistry and drug development .
6-fluoro-3,4-dihydroquinolin-2(1H)-one falls under the category of heterocyclic compounds, specifically quinolines. These compounds are characterized by their nitrogen-containing ring structures, which contribute to their unique chemical properties and biological activities. The presence of fluorine enhances their reactivity and potential therapeutic effects .
The synthesis of 6-fluoro-3,4-dihydroquinolin-2(1H)-one typically involves the electrophilic fluorination of a dihydroquinolinone precursor. Common methods include:
The reaction conditions often require careful control of temperature and solvent choice to optimize yield and purity. For industrial applications, large-scale fluorination processes are employed, which necessitate specialized equipment to handle reactive fluorinating agents safely .
The molecular structure of 6-fluoro-3,4-dihydroquinolin-2(1H)-one features a quinoline ring system with a fluorine atom at the 6-position and a carbonyl group at the 2-position. The InChI key for this compound is MRNDBGXTEBTIEY-UHFFFAOYSA-N, and its structural representation can be summarized as follows:
The compound's physical properties include:
6-fluoro-3,4-dihydroquinolin-2(1H)-one can participate in various chemical reactions:
These reactions often require specific catalysts or reaction conditions to proceed efficiently. The ability to undergo these transformations makes the compound versatile for further synthetic applications in drug discovery .
The mechanism of action for 6-fluoro-3,4-dihydroquinolin-2(1H)-one is primarily linked to its interaction with biological targets such as enzymes or receptors involved in various metabolic pathways. The presence of the fluorine atom enhances lipophilicity and can influence binding affinity to these targets.
Research indicates that compounds within this class exhibit activities such as inhibition of monoamine oxidase and other enzymatic pathways relevant to neuropharmacology and oncology . Understanding these mechanisms is crucial for developing therapeutics based on this structure.
Key chemical properties include:
These properties are essential for assessing the compound's behavior in biological systems and its potential formulation into drug products .
6-fluoro-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:
This compound's versatility makes it valuable in both academic research and industrial applications within medicinal chemistry .
Table 1: Comparative Analysis of Cyclization Methods
Strategy | Catalyst/Reagents | Yield Range | Reaction Time | Key Advantage |
---|---|---|---|---|
Pd-catalyzed amidation | Pd₂(dba)₃/XPhos/BTPP | 45–78% | 12–24h | Regioselectivity control |
Friedel-Crafts acylation | AlCl₃ (stoichiometric) | 50–65% | 3–6h | No protecting groups required |
Thermal cyclization | None (200°C) | 30–55% | 1–2h | Operationally simple |
Regioselective fluorination is achieved through two principal pathways: late-stage electrophilic fluorination of dihydroquinolinone precursors or early-stage incorporation of fluorine in aromatic building blocks. Selectfluor® (F⁺ electrophile) in acetonitrile enables direct C6-fluorination of 3,4-dihydroquinolin-2(1H)-one, though over-fluorination can occur without careful temperature control (0–5°C optimal) [1] [6]. Alternatively, DAST-mediated deoxyfluorination transforms lactam carbonyls to gem-difluoro species as undesired byproducts, necessitating precise stoichiometry. Pre-fluorinated anilines (e.g., 4-fluoroaniline) serve as efficient starting materials, with ring-closure protocols preserving the C–F bond integrity under Lewis acidic conditions [3].
Table 2: Fluorination Approaches Comparison
Method | Reagent | Positional Selectivity | Yield Limitations | Critical Parameter |
---|---|---|---|---|
Direct electrophilic fluorination | Selectfluor® | C6 > C8 (5:1) | 40–68% (side products) | Temperature control (0–5°C) |
DAST-mediated | DAST | Non-selective | <35% (target monofluoride) | Stoichiometry (<1.1 equiv) |
Aniline precursor route | HF or F₂ | C6 exclusive | 70–85% (overall) | Acid-stable protecting groups |
Aqueous micellar systems enable efficient one-pot assembly of complex quinolinone derivatives incorporating 6-fluoro-3,4-dihydroquinolin-2(1H)-one. Nanoreactors formed by surfactants (e.g., FI-750-M) enhance local reactant concentration and modify transition-state polarity, facilitating three-component condensations unreachable in pure organic solvents [4]. Key transformations include:
Halogenation at C7/C8 positions enables downstream cross-coupling for pharmacophore elaboration. Directed ortho-metalation (DoM) strategies prove ineffective due to lactam coordination; thus, electrophilic halogenation dominates:
Table 3: Halogenation Methods for 6-Fluoro-3,4-dihydroquinolin-2(1H)-one
Halogenation Type | Reagents/Conditions | Position | Yield | Application |
---|---|---|---|---|
Bromination | NBS, DMF, –20°C, 30 min | C7 | 89% | Suzuki coupling, amination |
Chlorination (ring) | SOCl₂/PCl₅, chlorobenzene, reflux | C2 | 95% | Nucleophilic displacement |
Iodination | NIS, CH₃CN, rt | C5/C7 mix | 55–60% | Limited (regiochemistry issues) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: